molecular formula C10H22O B125120 2-Propyl-1-heptanol CAS No. 10042-59-8

2-Propyl-1-heptanol

Cat. No. B125120
CAS RN: 10042-59-8
M. Wt: 158.28 g/mol
InChI Key: YLQLIQIAXYRMDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08404902B2

Procedure details

The C5 aldehyde mixture thus obtained can be converted, for example by aldol condensation and subsequent hydrogenation of the aldol condensate, to a decanol mixture. In the case of C5 aldehyde mixtures in which the proportion of n-valeraldehyde is less than 95%, it is advisable to remove a proportion of the 2-methylbutanal by distillation in order to obtain a high-quality decanol mixture with a content of 2-propylheptanol of more than 90%.
[Compound]
Name
C5 aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
C5 aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:11])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10].[CH3:12][CH2:13][CH2:14][CH2:15][CH:16]=[O:17]>>[CH2:1]([OH:11])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10].[CH2:14]([CH:15]([CH2:1][CH2:2][CH2:3][CH2:4][CH3:5])[CH2:16][OH:17])[CH2:13][CH3:12]

Inputs

Step One
Name
C5 aldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCC)O
Step Three
Name
C5 aldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCC=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to remove a proportion of the 2-methylbutanal
DISTILLATION
Type
DISTILLATION
Details
by distillation in order

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCC)O
Name
Type
product
Smiles
C(CC)C(CO)CCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.